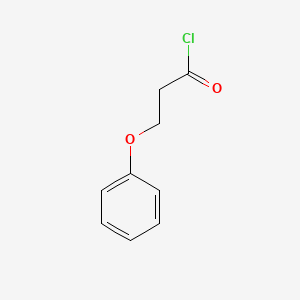

3-phenoxypropanoyl chloride

Description

The exact mass of the compound 3-Phenoxypropionyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSYFELXUYBRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182562 | |

| Record name | 3-Phenoxypropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28317-96-6 | |

| Record name | 3-Phenoxypropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28317-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxypropionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028317966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenoxypropionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Phenoxypropanoyl Chloride

Introduction

3-Phenoxypropanoyl chloride is a bifunctional organic molecule of significant interest to the synthetic chemist. As an acyl chloride, it possesses a highly reactive electrophilic center, making it a potent acylating agent. The presence of a phenoxy ether linkage within its three-carbon backbone introduces structural motifs commonly found in a wide array of biologically active compounds, particularly in pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. Due to the compound's status as a reactive intermediate rather than a widely cataloged commodity, this document builds upon the established chemistry of its precursor, 3-phenoxypropanoic acid, and the well-documented principles governing the reactivity of acyl chlorides. We will explore its synthesis, core reactivity through nucleophilic acyl substitution, utility in Friedel-Crafts reactions, predicted spectroscopic signature, and critical safety protocols, establishing its profile as a versatile and valuable synthetic building block.

Section 1: Physicochemical Properties and Structural Analysis

While specific, experimentally determined physical constants for this compound are not widely published, its properties can be reliably inferred from its structure and the known data of its parent carboxylic acid.

Table 1: Physicochemical Properties of 3-Phenoxypropanoic Acid and Predicted Properties of this compound

| Property | 3-Phenoxypropanoic Acid (Precursor) | This compound (Predicted) |

| CAS Number | 7170-38-9[1][2][3][4] | Not assigned |

| Molecular Formula | C₉H₁₀O₃[1][2][3] | C₉H₉ClO₂ |

| Molecular Weight | 166.17 g/mol [1][3] | 184.62 g/mol |

| Appearance | Beige powder / Solid[1][3] | Colorless to pale yellow liquid |

| Melting Point | 97.5 °C[3] | < Room Temperature |

| Boiling Point | 235 °C (decomposes)[1] | Expected < 235 °C (distillable under vacuum) |

| Solubility | Very soluble in water[1] | Reacts violently with water |

The molecular architecture of this compound is key to its reactivity. The carbonyl carbon is rendered highly electrophilic by the strong inductive electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. This makes it an exceptionally reactive site for nucleophilic attack. The chloride ion is an excellent leaving group, which facilitates the completion of substitution reactions. The phenoxy group, connected via a flexible ether linkage, is relatively stable and typically remains intact during the reactions of the acyl chloride moiety.

Section 2: Synthesis and Purification

The most direct and common route to this compound is the chlorination of its parent carboxylic acid, 3-phenoxypropanoic acid. Two primary laboratory-scale methods are recommended, differing in their reactivity and handling requirements.

Protocol 2.1: Synthesis using Thionyl Chloride (SOCl₂)

This is a robust and widely used method. The causality for its effectiveness lies in the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[5]

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., a trap containing aqueous NaOH), add 3-phenoxypropanoic acid (1.0 eq).

-

Reagent Addition: Under anhydrous conditions and in a well-ventilated fume hood, slowly add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), either neat or in an inert solvent like toluene or dichloromethane.

-

Reaction: The reaction is often initiated at room temperature and may be gently heated to reflux (typically 50-70 °C) for 1-3 hours to ensure complete conversion. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Workup: After cooling, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude this compound can then be purified by fractional vacuum distillation to yield the final product.

Protocol 2.2: Synthesis using Oxalyl Chloride and Catalytic DMF

This method is milder than using thionyl chloride and is preferred for substrates sensitive to higher temperatures or more acidic conditions.[6][7] The reaction proceeds via the formation of a Vilsmeier reagent from oxalyl chloride and N,N-dimethylformamide (DMF), which is the active chlorinating species.[8][9]

Step-by-Step Methodology:

-

Preparation: Dissolve 3-phenoxypropanoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N₂ or Ar).

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of acid).

-

Reagent Addition: Cool the mixture in an ice bath (0 °C) and slowly add oxalyl chloride (~1.2-1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction: After the addition is complete, the mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours until gas evolution ceases.

-

Workup: The solvent and volatile byproducts are carefully removed under reduced pressure to yield the crude acyl chloride, which can be used directly or purified by vacuum distillation.

Section 3: Core Reactivity - The Nucleophilic Acyl Substitution Manifold

The cornerstone of this compound's reactivity is the nucleophilic acyl substitution pathway.[10][11][12] The highly electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride leaving group in a two-step addition-elimination mechanism.[12][13][14]

Hydrolysis

Reaction with water is rapid and exothermic, yielding the parent 3-phenoxypropanoic acid and hydrogen chloride gas. This reactivity underscores the critical need for anhydrous handling and storage conditions to maintain the compound's integrity.

Alcoholysis (Esterification)

This compound reacts readily with alcohols to form the corresponding esters. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct, preventing it from protonating the alcohol nucleophile or promoting side reactions.[10]

Experimental Protocol: Synthesis of Ethyl 3-phenoxypropanoate

-

In a dry flask under an inert atmosphere, dissolve ethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in dichloromethane dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ester, which can be purified by chromatography or distillation.

Aminolysis (Amidation)

The reaction with ammonia, primary amines, or secondary amines is extremely facile and yields primary, secondary, or tertiary amides, respectively. Due to the basicity of the amine, two equivalents are required: one to act as the nucleophile and the second to neutralize the HCl formed.[15] Alternatively, one equivalent of the amine can be used along with one equivalent of an external base like triethylamine.[9]

Experimental Protocol: Synthesis of N-benzyl-3-phenoxypropanamide

-

Dissolve benzylamine (2.2 eq) in anhydrous THF in a flask cooled to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in THF dropwise with vigorous stirring. A precipitate of benzylammonium chloride will form immediately.

-

Stir the reaction at room temperature for 1-2 hours.

-

Filter the mixture to remove the ammonium salt and concentrate the filtrate under reduced pressure.

-

The resulting crude amide can be purified by recrystallization or column chromatography.

Section 4: Advanced Reactivity - Friedel-Crafts Acylation

This compound is an excellent reagent for Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds by attaching the acyl group to an aromatic ring.[15] This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion.[16][17][18]

Experimental Protocol: Acylation of Anisole

-

In a dry, three-necked flask equipped with a stirrer, dropping funnel, and gas outlet, suspend anhydrous AlCl₃ (1.2 eq) in an excess of a dry, inert solvent like dichloromethane or 1,2-dichloroethane.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in the same solvent.

-

Add anisole (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

After addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Perform an aqueous workup, dry the organic phase, and remove the solvent. The resulting aryl ketone can be purified by chromatography or recrystallization.

Section 5: Predicted Spectroscopic Signature

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Notes |

| IR | C=O Stretch (Acyl Chloride) | ~1800 cm⁻¹ (strong, sharp) | The high frequency is characteristic of the electron-withdrawing Cl atom. |

| C-O Stretch (Aryl Ether) | ~1240 cm⁻¹ (strong) | Asymmetric stretch. | |

| C-O Stretch (Alkyl Ether) | ~1040 cm⁻¹ (strong) | Symmetric stretch. | |

| Aromatic C=C Bending | 1600-1450 cm⁻¹ (multiple bands) | Fingerprint region for the phenyl group. | |

| ¹H NMR | Aromatic Protons (Ar-H) | 6.9 - 7.4 ppm | Complex multiplet pattern for ortho, meta, and para protons. |

| Methylene Protons (-O-CH₂ -) | ~4.3 ppm (triplet) | Deshielded by the adjacent oxygen atom. | |

| Methylene Protons (-CH₂ -COCl) | ~3.3 ppm (triplet) | Deshielded by the adjacent carbonyl group. | |

| ¹³C NMR | Carbonyl Carbon (C =O) | ~170 ppm | Highly deshielded, characteristic of acyl chlorides. |

| Aromatic Carbons (Ar-C) | 115 - 160 ppm | Six distinct signals are expected. | |

| Methylene Carbon (-O-C H₂-) | ~65 ppm | ||

| Methylene Carbon (-C H₂-COCl) | ~45 ppm |

Section 6: Applications in Drug Discovery and Synthesis

The phenoxypropylamine moiety is the core structural feature of many cardioselective β-adrenergic blocking agents (beta-blockers), a class of drugs essential for treating hypertension and other cardiovascular diseases.[22] Compounds like metoprolol and bisoprolol contain this critical pharmacophore.

This compound serves as a logical and powerful intermediate for the synthesis of novel analogues of these drugs. For example, it can be used to acylate an amine, followed by reduction of the resulting amide to the corresponding secondary amine. This provides a flexible route to introduce varied side chains and explore structure-activity relationships (SAR) in the development of new therapeutic agents with improved selectivity or pharmacokinetic profiles.[23][24][25] The high reactivity of the acyl chloride ensures efficient coupling, which is a primary concern in multi-step pharmaceutical synthesis.

Section 7: Safety, Handling, and Storage

As a reactive acyl chloride, this compound must be handled with stringent safety precautions. Its hazards are analogous to those of other common acyl chlorides like acetyl chloride.[26][27][28][29][30]

-

Hazards: The compound is expected to be highly corrosive, causing severe burns to the skin, eyes, and respiratory tract. It is a lachrymator (causes tearing). It reacts violently with water, alcohols, and other protic nucleophiles, releasing corrosive HCl gas. Vapors may be harmful if inhaled.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), splash-proof safety goggles, and a full-face shield. A flame-resistant lab coat is mandatory.

-

Handling: Use only under an inert atmosphere (nitrogen or argon) with dry glassware and solvents. Ground equipment to prevent static discharge. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) in a cool, dry, well-ventilated area designated for corrosive and water-reactive chemicals. Store under an inert atmosphere to prevent degradation from moisture.

-

Spill Management: In case of a spill, evacuate the area. Neutralize small spills with a dry, inert absorbent material such as sand or sodium bicarbonate. Do not use water. Dispose of waste in accordance with local regulations.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Although specific data for this compound is not widely compiled, its chemical behavior can be confidently predicted from the fundamental principles of organic chemistry. Its efficient synthesis from 3-phenoxypropanoic acid and its predictable reactivity in nucleophilic acyl substitution and Friedel-Crafts acylation reactions make it a valuable tool for synthetic chemists. Its structural similarity to key pharmacophores, particularly in the beta-blocker class of drugs, highlights its potential for significant applications in medicinal chemistry and drug discovery. Adherence to strict safety protocols is paramount when handling this energetic and corrosive compound.

References

-

Aboul-Enein, H. Y., & El-Awady, M. I. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236–1238. [Link]

-

Basil, B., Clark, J. C., Coffee, E. C., & et al. (1982). Beta-adrenergic Blocking Agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 25(11), 1286–1292. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]

-

NIST. (n.d.). 3-Phenoxypropionic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Clark, J. (2015). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Magnús, V., & etc. (2018). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Molecules, 23(10), 2552. [Link]

-

Crunch Chemistry. (2024). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides. YouTube. Retrieved from [Link]

-

Clark, J. (2015). the acylation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

-

LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenoxypropionic acid. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

-

AK Lectures. (2019). Friedel-Crafts acylation. YouTube. Retrieved from [Link]

-

Seeberger, P. H. (2021). Acids to Acyl Chlorides, Part 1. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

-

Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). DMF‐catalysed chlorination of carboxylic acids. Retrieved from [Link]

-

Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6. Retrieved from [Link]

-

Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

ResearchGate. (2010). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Retrieved from [Link]

-

Filo. (2025). Predict the infrared, 13C and 1H NMR spectra for the compound shown below. Retrieved from [Link]

-

NIH. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

International Journal of Advanced Research. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]

-

World Intellectual Property Organization. (2022). Patent WO 2022/070174 A1. Retrieved from [Link]

- Google Patents. (1970). United States Patent 3,691,217.

- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.

-

Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthesis technique of 2 phenoxy group propionyl chloride.

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

-

NIH. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. 3-Phenoxypropionic acid(7170-38-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 3-Phenoxypropionic acid [webbook.nist.gov]

- 3. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. keyorganics.net [keyorganics.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. columbia.edu [columbia.edu]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistrystudent.com [chemistrystudent.com]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. youtube.com [youtube.com]

- 19. d-nb.info [d-nb.info]

- 20. Predict the infrared, 13C and 1H NMR spectra for the compound shown below.. [askfilo.com]

- 21. forskning.ruc.dk [forskning.ruc.dk]

- 22. jmedchem.com [jmedchem.com]

- 23. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. geneseo.edu [geneseo.edu]

- 27. chemos.de [chemos.de]

- 28. wcu.edu [wcu.edu]

- 29. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 30. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Phenoxypropanoyl Chloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-phenoxypropanoyl chloride (CAS No. 28317-96-6), a versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, key chemical reactions, and its role as a building block in the development of novel therapeutic agents. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction: Unveiling this compound

This compound, also known by its synonym 3-phenoxypropionyl chloride, is a reactive acyl chloride characterized by the presence of a phenoxy group attached to a propanoyl chloride backbone. Its unique structure, combining the reactivity of an acyl chloride with the specific steric and electronic properties of the phenoxy moiety, makes it a valuable reagent for introducing the 3-phenoxypropanoyl group into a wide range of molecules.

Key Identifiers:

| Identifier | Value |

| CAS Number | 28317-96-6[1] |

| Molecular Formula | C₉H₉ClO₂[1][2] |

| Molecular Weight | 184.62 g/mol [1][2] |

| Synonyms | 3-Phenoxypropionyl chloride[1] |

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of this compound is paramount for its effective use in synthesis and for ensuring safe handling. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Monoisotopic Mass | 184.02911 Da | [3] |

| Predicted XlogP | 2.4 | [3] |

| Predicted Collision Cross Section ([M+H]⁺) | 135.0 Ų | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 3-phenoxypropanoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Principle

The hydroxyl group of the carboxylic acid is converted into a better leaving group by thionyl chloride, which is then displaced by a chloride ion to form the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.

Experimental Protocol

Materials:

-

3-Phenoxypropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reactant Addition: To the flask, add 3-phenoxypropanoic acid and a suitable volume of anhydrous dichloromethane to dissolve or suspend the acid.

-

Chlorination: While stirring, slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the mixture at room temperature. The addition may be exothermic, so cooling in an ice bath may be necessary for larger scale reactions.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with an inert solvent like toluene. The resulting crude this compound can be further purified by vacuum distillation if necessary.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of dry glassware and solvents is critical as acyl chlorides are highly reactive towards water, which would lead to hydrolysis back to the carboxylic acid.

-

Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acyl chloride.

-

Reflux: Heating the reaction mixture increases the reaction rate, ensuring the reaction proceeds to completion in a reasonable timeframe.

-

Fume Hood: The reaction generates toxic and corrosive HCl and SO₂ gases, necessitating the use of a well-ventilated fume hood.

Chemical Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride functional group makes this compound a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Key Reactions

-

Amide Formation: this compound readily reacts with primary and secondary amines to form the corresponding amides. This is a fundamental reaction in the synthesis of many drug candidates, as the amide bond is a common feature in biologically active molecules. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

-

Ester Formation: Reaction with alcohols leads to the formation of esters. This transformation is useful for modifying the properties of a molecule, such as its solubility or bioavailability.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can be used to acylate aromatic rings, forming a new carbon-carbon bond. This reaction is a powerful tool for building molecular complexity.

Role in Pharmaceutical Synthesis

The use of chloro-containing compounds is a well-established strategy in drug discovery, with over 250 FDA-approved drugs containing chlorine.[4] The presence of chlorine can influence a molecule's pharmacokinetic and pharmacodynamic properties. Acyl chlorides, such as this compound, are key intermediates in the synthesis of many of these chlorinated pharmaceuticals.[4]

Logical Workflow for Amide Synthesis:

Caption: Workflow for the synthesis of amides from this compound.

Safety and Handling

As a reactive acyl chloride, this compound must be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety protocols for acyl chlorides should be strictly followed.

-

Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.

-

Moisture Sensitive: It reacts with moisture, including humidity in the air, to produce corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and incompatible materials such as alcohols, amines, and strong bases.

-

Spill and Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of the chemical waste in accordance with local regulations.

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical compounds. Its ability to readily form amides and esters makes it a key building block for introducing the 3-phenoxypropanoyl moiety into complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and drug development professionals to effectively and safely utilize this compound in their endeavors.

References

-

CP Lab Safety. This compound, 96% Purity, C9H9ClO2, 1 gram. [Link]

-

Chemsrc. 3-Phenylpropanoyl chloride | CAS#:645-45-4. [Link]

-

Understanding the Synthesis and Applications of 3-Phenylpropanoyl Chloride. [Link]

-

PubChem. Benzenepropanoyl chloride. [Link]

-

PharmaCompass. 3-phenyl propionyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Organic Syntheses. A. N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide (2). [Link]

-

PrepChem.com. Synthesis of (a) 3-phenoxy 2-acetoxy propionyl chloride. [Link]

-

PubChemLite. This compound (C9H9ClO2). [Link]

-

Stenutz. 3-phenylpropanoyl chloride. [Link]

-

Matrix Fine Chemicals. 3-PHENYLPROPANOYL CHLORIDE | CAS 645-45-4. [Link]

-

Organic Syntheses. p-PROPIOPHENOL. [Link]

-

The Role of 3-Phenylpropanoyl Chloride in Specialty Chemical Manufacturing. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Phenoxypropanoyl Chloride via Thionyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as pivotal building blocks for the creation of esters, amides, and other carboxylic acid derivatives. Their enhanced electrophilicity compared to the parent carboxylic acid makes them indispensable in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides an in-depth examination of the synthesis of 3-phenoxypropanoyl chloride from 3-phenoxypropanoic acid using thionyl chloride (SOCl₂). We will explore the nuanced reaction mechanism, including the role of common catalysts, present a detailed and validated experimental protocol, discuss methods for reaction monitoring and product characterization, and underscore the critical safety protocols required when handling the reagents involved.

Introduction: The Strategic Importance of Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a fundamental and enabling transformation in modern organic chemistry. Carboxylic acids, while acidic, possess a hydroxyl group that is a poor leaving group, rendering the carbonyl carbon insufficiently electrophilic for many desired nucleophilic acyl substitution reactions. Thionyl chloride provides an effective solution by replacing the hydroxyl group with a chloride ion, a superior leaving group.[1][2] This conversion dramatically increases the reactivity of the carbonyl group, facilitating reactions with a wide range of weak nucleophiles.[3]

This compound, in particular, is an important intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its structure combines an aromatic ether linkage with a reactive acyl chloride, making it a versatile precursor for molecules incorporating a phenoxypropyl moiety.

The Reaction Mechanism: A Step-by-Step Analysis

The reaction of a carboxylic acid with thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway. The by-products of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that conveniently evolve from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[1][4]

Uncatalyzed Mechanism

The core mechanism involves two main stages: the activation of the carboxylic acid and the subsequent nucleophilic attack by chloride.

-

Activation: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of 3-phenoxypropanoic acid onto the electrophilic sulfur atom of thionyl chloride.[5]

-

Intermediate Formation: This attack, followed by the expulsion of a chloride ion, forms a protonated acyl chlorosulfite intermediate. This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group.[5]

-

Nucleophilic Attack and Product Formation: The chloride ion released in the previous step now acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate.[1] A tetrahedral intermediate is formed, which then collapses. The C-O bond breaks, releasing the stable gaseous byproducts SO₂ and HCl, to yield the final this compound.[1]

Caption: Uncatalyzed mechanism for acyl chloride formation.

The Role of a Catalyst: Dimethylformamide (DMF)

In many laboratory preparations, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction.[3][6] DMF is not merely a catalyst but a reactant that forms a more potent electrophilic intermediate.

-

Vilsmeier Reagent Formation: DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻.[7]

-

Carboxylic Acid Activation: The carboxylate oxygen of 3-phenoxypropanoic acid attacks the electrophilic carbon of the Vilsmeier reagent.

-

Acyl Chloride Formation: This forms a new, highly reactive O-acyl-imidoyl intermediate. This intermediate readily undergoes nucleophilic attack by a chloride ion at the carbonyl carbon. This step is highly efficient and regenerates the DMF catalyst while producing the desired acyl chloride.[7][8]

The use of catalytic DMF allows the reaction to proceed under milder conditions, often at room temperature, compared to the higher temperatures (reflux) sometimes required for the uncatalyzed reaction.[9]

Caption: Catalytic cycle involving DMF for acyl chloride synthesis.

Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Eq. |

| 3-Phenoxypropanoic Acid | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.060 | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 13.2 mL | 0.180 | 3.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.2 mL | - | cat. |

Step-by-Step Procedure

Caption: Experimental workflow for synthesis.

-

Reaction Setup: Assemble a 250 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

-

Initial Charge: To the flask, add 3-phenoxypropanoic acid (10.0 g, 0.060 mol) and anhydrous dichloromethane (100 mL). Stir the mixture until the acid dissolves.

-

Catalyst Addition: Add a catalytic amount of DMF (0.2 mL) to the solution using a syringe.

-

Thionyl Chloride Addition: Cool the flask in an ice bath to 0°C. Slowly add thionyl chloride (13.2 mL, 0.180 mol) dropwise via an addition funnel over 20-30 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.[10]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC to observe the disappearance of the starting carboxylic acid.

-

Solvent and Excess Reagent Removal: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic vapors.

-

Purification: The crude this compound is then purified by vacuum distillation to yield a clear liquid.

Product Characterization: A Spectroscopic Analysis

Confirming the successful conversion of the carboxylic acid to the acyl chloride is achieved primarily through infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The most definitive change observed in the IR spectrum is the disappearance of the broad O-H stretching band of the carboxylic acid (typically found between 2500-3300 cm⁻¹) and the shift of the carbonyl (C=O) stretching frequency.[11]

-

3-Phenoxypropanoic Acid (Starting Material): Exhibits a strong, broad O-H stretch from ~3300-2500 cm⁻¹ and a C=O stretch at ~1710 cm⁻¹.

-

This compound (Product): The O-H stretch is absent. A new, strong C=O stretching band appears at a higher frequency, typically around 1800-1810 cm⁻¹ .[12][13][14] This significant shift is due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens and shortens the C=O bond.[15]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The proton NMR spectrum provides confirmation of the structure. The key change upon conversion to the acyl chloride is the downfield shift (deshielding) of the protons on the carbon alpha to the carbonyl group.

-

3-Phenoxypropanoic Acid: The spectrum shows characteristic triplets for the two methylene groups. The protons at C2 (alpha to the carbonyl) typically appear around δ 2.8 ppm, and the protons at C3 (adjacent to the oxygen) appear around δ 4.2 ppm.[16]

-

This compound: The protons at C2 are significantly deshielded by the adjacent electron-withdrawing acyl chloride group and will shift downfield to approximately δ 3.2-3.4 ppm .[17][18] The protons at C3 and the aromatic protons will show less significant shifts.

Critical Safety Considerations

Thionyl chloride is a highly corrosive, toxic, and water-reactive substance that requires stringent safety protocols.[19][20]

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or PVC).[21]

-

Ventilation: All manipulations involving thionyl chloride must be conducted in a certified chemical fume hood to avoid inhalation of its toxic and corrosive vapors.[22][23]

-

Anhydrous Conditions: Thionyl chloride reacts violently with water, releasing large amounts of toxic HCl and SO₂ gas.[21] Ensure all glassware is dry and reactions are protected from atmospheric moisture.

-

Quenching and Disposal: Never quench thionyl chloride directly with water. Excess reagent should be quenched slowly by adding it to a large volume of a stirred, cold solution of sodium bicarbonate or by reacting it with an alcohol (e.g., isopropanol) in an inert solvent. All waste must be disposed of according to institutional guidelines for hazardous chemical waste.

Conclusion

The synthesis of this compound using thionyl chloride is a robust and efficient transformation that exemplifies a critical reaction in the synthetic chemist's toolkit. A thorough understanding of the underlying mechanism, including the catalytic role of DMF, allows for optimization of reaction conditions. By adhering to the detailed protocol and rigorous safety precautions outlined in this guide, researchers can reliably prepare this valuable intermediate for applications in pharmaceutical and materials science research. Spectroscopic analysis provides a clear and definitive method for confirming the successful synthesis and purity of the final product.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

-

Wikipedia. Acyl chloride. [Link]

-

New Jersey Department of Health. Hazard Summary: Thionyl Chloride. NJ.gov. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

-

Nikpour, M., & Ghorbani-Choghamarani, A. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 6(82), 78426-78443. [Link]

-

Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]

-

Wade, L. G. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

-

Sawa, A. (n.d.). Dmf role in acid chloride formation. [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubChem - NIH. Benzenepropanoyl chloride. [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. [Link]

-

Carpenter, W. R. (1964). The dimethyl formamide – acyl halide complex and its application to the synthesis of acyl azides. Journal of Organic Chemistry, 29(9), 2714-2718. [Link]

-

Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. [Link]

-

Organic Syntheses. Procedure. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Organic Syntheses. p-PHENYLAZOBENZOYL CHLORIDE. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. reddit.com [reddit.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 3-Phenoxypropionic acid(7170-38-9) 1H NMR spectrum [chemicalbook.com]

- 17. Benzenepropanoyl chloride | C9H9ClO | CID 64801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-PHENOXYPROPIONYL CHLORIDE(122-35-0) 1H NMR spectrum [chemicalbook.com]

- 19. westliberty.edu [westliberty.edu]

- 20. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. lanxess.com [lanxess.com]

- 22. nj.gov [nj.gov]

- 23. carlroth.com:443 [carlroth.com:443]

The Alchemist's Assistant: A Technical Guide to the Safe Handling of 3-Phenoxypropanoyl Chloride

Introduction: The Dual Nature of Acyl Chlorides in Drug Discovery

In the fast-paced world of pharmaceutical research and development, acyl chlorides are indispensable reagents. Their high reactivity makes them powerful building blocks for creating complex molecular architectures, enabling the synthesis of novel therapeutic agents.[1] 3-Phenoxypropanoyl chloride and its isomers, such as 2-phenoxypropionyl chloride, are valuable intermediates in this field, utilized for their ability to introduce specific phenoxy-alkanoic acid moieties into target molecules. However, the very reactivity that makes these compounds useful also renders them hazardous. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound and its analogs safely and effectively. We will move beyond a simple recitation of rules to explain the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound, as a member of the acyl chloride family, is a corrosive and moisture-sensitive compound. Its primary dangers stem from its violent reaction with water and nucleophiles, and its ability to cause severe chemical burns upon contact.[2][3][4]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. Based on data for the closely related isomer 2-phenoxypropionyl chloride (CAS 122-35-0), the following hazards are identified.[2][3]

| Hazard Class | GHS Classification | Hazard Statement | Causality and Implication for Researchers |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. | The acyl chloride group reacts exothermically with moisture on the skin or in the eyes, hydrolyzing to form 3-phenoxypropanoic acid and hydrochloric acid (HCl). This causes immediate and severe chemical burns, potentially leading to permanent tissue damage.[3] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. | The compound itself, and more significantly the HCl gas produced upon contact with atmospheric moisture, can corrode metallic surfaces, including stainless steel fume hoods, spatulas, and storage cabinets over time.[5] |

| Acute Toxicity | Not Classified (Data Lacking) | - | While specific toxicity data is limited, related acyl chlorides are toxic if inhaled. The HCl fumes generated upon hydrolysis are corrosive to the entire respiratory tract, causing severe irritation, inflammation, and potentially fatal pulmonary edema.[6] |

Key Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[3]

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

Reliance on a single safety measure is a critical failure point. A robust safety protocol integrates engineering controls with appropriate PPE to create a redundant system of protection.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood . This is non-negotiable. The fume hood contains vapors and the corrosive HCl gas that is inevitably produced upon exposure to ambient humidity.[6] All manipulations, including weighing, transferring, and reaction setup, must be performed deep within the hood sash. A safety shower and eyewash station must be immediately accessible and tested regularly.

Personal Protective Equipment (PPE): The Last Barrier

PPE is the final barrier between the researcher and the chemical. The selection and use of PPE must be deliberate and thorough.

-

Hand Protection: Double-gloving is mandatory. Wear two pairs of nitrile gloves. Acyl chlorides can permeate single gloves, and double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.[2]

-

Eye and Face Protection: Safety goggles that form a seal around the eyes are essential to protect against splashes.[6] However, due to the severe corrosivity and fuming nature of this chemical, a full-face shield worn over safety goggles is the required standard. This protects the entire face from splashes and fumes.

-

Body Protection: A flame-resistant laboratory coat is required. For operations with a higher risk of splashing, such as large-scale transfers, a chemical-resistant apron should be worn over the lab coat.

-

Footwear: Closed-toe shoes made of a non-porous material are mandatory.

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Sequence.

Section 3: Safe Handling and Experimental Protocols

Acyl chlorides are highly reactive and sensitive to moisture.[4] All glassware must be oven- or flame-dried immediately before use, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous.

Step-by-Step Protocol: General Acylation Reaction

This protocol outlines a standard procedure for using this compound as an acylating agent, with safety considerations integrated at each step.

-

Preparation (In Fume Hood):

-

Assemble oven-dried glassware (e.g., round-bottom flask with a stir bar, addition funnel, condenser) under a positive pressure of inert gas.

-

Don all required PPE as outlined in Section 2.2.

-

-

Reagent Transfer:

-

Draw the required volume of anhydrous solvent (e.g., dichloromethane) via syringe and add it to the reaction flask.

-

Add the substrate (e.g., an amine or alcohol) and a non-nucleophilic base (e.g., triethylamine) to the reaction flask.

-

Using a clean, dry syringe, carefully draw the required amount of this compound. This is a critical step where fumes may be released. Perform this action slowly and deliberately, deep within the fume hood.

-

Add the acyl chloride dropwise to the cooled (typically 0 °C) reaction mixture via the addition funnel or syringe. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the acylation reaction and prevent a dangerous thermal runaway.

-

-

Reaction and Quenching:

-

Allow the reaction to proceed as planned, monitoring by an appropriate method (e.g., TLC, LC-MS).

-

Once complete, the reaction must be "quenched" to destroy any remaining reactive acyl chloride. This is done by slowly adding a quenching agent. Never add water or aqueous solutions directly to the concentrated reaction mixture.

-

Recommended Quench: Slowly add the reaction mixture to a separate flask containing a stirred, cold solution of a weak base like saturated sodium bicarbonate. This neutralizes the excess acyl chloride and the HCl byproduct. Causality: Adding the reaction mixture to the quench solution (reverse quench) ensures the reactive species is always in deficit, preventing a violent, uncontrolled reaction.

-

-

Work-up and Cleaning:

-

Proceed with the standard aqueous work-up.

-

All glassware that came into contact with the acyl chloride should be rinsed with a solvent (e.g., acetone) in the fume hood before being carefully quenched with water and washed.

-

Caption: Safe Experimental Workflow for Acylation.

Section 4: Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, well-ventilated area designated for corrosive materials.[6] The container must be kept tightly closed to prevent exposure to atmospheric moisture. Storing under an inert atmosphere is best practice.[4]

-

Incompatible Materials: Keep segregated from:

-

Water, moisture, and humid air (reacts violently to produce HCl gas)[4]

-

Alcohols and Amines (reacts exothermically to form esters and amides)

-

Strong bases (can catalyze violent polymerization or decomposition)

-

Strong oxidizing agents

-

Section 5: Emergency Procedures - Plan for the Unexpected

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is vital.

Spill Response

For any spill, evacuate the immediate area and alert colleagues.

Caption: Decision Tree for Spill Response.

First Aid Measures

Immediate and decisive action is critical in the event of an exposure.[2][6]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Do not hesitate. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it can be done easily. Seek immediate medical attention.[6]

-

Inhalation: Remove the victim from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Section 6: Waste Disposal

All waste containing this compound or its byproducts is considered hazardous waste.

-

Liquid Waste: Unused reagent and reaction mixtures should be carefully quenched (as described in Section 3) before being placed in a labeled, sealed hazardous waste container.

-

Solid Waste: Contaminated gloves, paper towels, and absorbent materials must be placed in a sealed, labeled hazardous waste container. Do not mix with general laboratory trash.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a potent tool in the arsenal of the medicinal chemist, but it demands respect and meticulous handling. By understanding the chemical principles behind its hazards and integrating engineering controls, appropriate PPE, and robust, well-practiced protocols, researchers can leverage its reactivity safely and effectively. This guide serves as a framework for developing a culture of safety where every experimental choice is a self-validating system for protecting the most valuable asset in the laboratory: the scientist.

References

-

AA Blocks. (2026, January 14). Safety Data Sheet: 2-Phenoxypropionyl Chloride. Retrieved from [Link]

-

Chemsrc. (2025, August 21). 3-Phenylpropanoyl chloride. Retrieved from [Link]

-

University of California, Santa Barbara. (2005, September 16). EHS-0042 Peroxide Forming Chemicals. Retrieved from [Link]

Sources

- 1. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

- 2. aablocks.com [aablocks.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Phenoxypropionyl Chloride | 122-35-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3-Phenylpropionyl chloride(645-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 2-Phenoxypropanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypropanoyl chloride, a reactive acyl chloride, serves as a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, and the phenoxy moiety, which can be a crucial pharmacophore or a scaffold for further molecular elaboration. A thorough understanding of its physical properties is paramount for its safe handling, purification, and deployment in synthetic protocols. This guide provides a detailed examination of the boiling point and density of 2-phenoxypropanoyl chloride, alongside practical methodologies for their experimental determination.

It is important to note that while the intended topic was "3-phenoxypropanoyl chloride," a comprehensive search of available chemical literature and databases yielded no specific physical property data for this isomer. In contrast, substantial information is available for the constitutional isomer, 2-phenoxypropanoyl chloride (CAS No. 122-35-0) . It is plausible that the initial query contained a typographical error, and this guide will therefore focus on the well-documented 2-isomer.

Chemical Identity and Structure

The molecular structure of 2-phenoxypropanoyl chloride is fundamental to understanding its physical and chemical properties. The molecule consists of a propanoyl chloride backbone with a phenoxy group attached to the second carbon.

Caption: Molecular Structure of 2-Phenoxypropanoyl Chloride.

Physical Properties of 2-Phenoxypropanoyl Chloride

The boiling point and density are critical physical constants for 2-phenoxypropanoyl chloride, influencing its purification by distillation and its use in various reaction setups.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 147 °C | Atmospheric Pressure | [1] |

| 92-94 °C | 5 mmHg | [2] | |

| Density | 1.1865 g/cm³ | 20 °C | [1] |

Experimental Determination of Physical Properties

The reactive nature of acyl chlorides necessitates careful consideration of the experimental methods for determining their physical properties.[3] The susceptibility to hydrolysis means that all glassware must be scrupulously dried, and exposure to atmospheric moisture should be minimized.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a reactive compound like 2-phenoxypropanoyl chloride, distillation is a suitable method for both purification and boiling point determination.[4]

Experimental Protocol: Simple Distillation for Boiling Point Determination

Caption: Workflow for Boiling Point Determination by Distillation.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all joints are securely clamped. A heating mantle is the preferred heat source.

-

Sample Preparation: Charge the round-bottom flask with 2-phenoxypropanoyl chloride and a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.

-

Heating and Distillation: Begin heating the flask gently. The liquid will start to boil, and vapors will rise into the distillation head. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the liquid.

-

Data Recording: As the vapor condenses and drips into the receiving flask, monitor the temperature. The boiling point is the temperature at which the thermometer reading remains constant while the liquid is actively distilling. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Shutdown and Cleaning: Once the distillation is complete or the desired amount of distillate is collected, turn off the heat and allow the apparatus to cool completely before dismantling. Quench any remaining reactive material carefully with a suitable alcohol.

Determination of Density

The density of a liquid is its mass per unit volume. For a moisture-sensitive liquid like 2-phenoxypropanoyl chloride, the measurement must be performed quickly and with minimal exposure to air.

Experimental Protocol: Density Determination using a Pycnometer

Step-by-Step Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a precisely fitting stopper that has a capillary tube). Determine the mass of the empty, dry pycnometer using an analytical balance.

-

Calibration: Fill the pycnometer with a reference liquid of known density, such as deionized water, at a specific temperature. Record the mass of the filled pycnometer. The volume of the pycnometer can then be calculated. Ensure the pycnometer is completely dry before proceeding.

-

Sample Measurement: Fill the dry pycnometer with 2-phenoxypropanoyl chloride. Insert the stopper, allowing excess liquid to exit through the capillary. Carefully wipe the outside of the pycnometer dry.

-

Mass Determination: Weigh the pycnometer containing the 2-phenoxypropanoyl chloride.

-

Calculation: The density is calculated by dividing the mass of the 2-phenoxypropanoyl chloride by the volume of the pycnometer determined in the calibration step.

Synthesis of 2-Phenoxypropanoyl Chloride

2-Phenoxypropanoyl chloride is typically synthesized from its corresponding carboxylic acid, 2-phenoxypropanoic acid.[5] The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, often employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6]

Reaction Scheme:

Caption: Synthesis of 2-Phenoxypropanoyl Chloride.

A general procedure involves reacting 2-phenoxypropanoic acid with an excess of thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in an inert solvent or neat. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). The product, 2-phenoxypropanoyl chloride, can then be isolated and purified by distillation under reduced pressure.

Safety and Handling

2-Phenoxypropanoyl chloride is a corrosive and moisture-sensitive compound.[1] It will react violently with water, releasing hydrogen chloride gas, which is also corrosive and toxic.[7] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of fire, carbon dioxide or dry chemical extinguishers should be used; water must be avoided.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties, boiling point, and density of 2-phenoxypropanoyl chloride. By understanding these fundamental characteristics and the appropriate experimental methodologies for their determination, researchers and professionals in drug development can handle and utilize this important synthetic intermediate with greater safety and efficacy. The provided protocols for synthesis and physical property determination offer a solid foundation for laboratory practice.

References

- Google Patents. (n.d.). A kind of synthesis technique of 2 phenoxy group propionyl chloride.

- Google Patents. (n.d.). Preparation method of 2-(substituted phenoxy) propionyl chloride.

-

SpectraBase. (n.d.). 2-Phenoxypropionyl chloride. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. vernier.com [vernier.com]

- 5. CN107827734A - A kind of synthesis technique of 2 phenoxy group propionyl chloride - Google Patents [patents.google.com]

- 6. CN1861559A - Preparation method of 2- (substituted phenoxy) propionyl chloride - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

3-phenoxypropanoyl chloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-Phenoxypropanoyl Chloride

For the bench scientist and drug development professional, the integrity of starting materials is paramount. Reagents like this compound are valuable intermediates, but their utility is directly tied to their chemical stability. As an acyl chloride, it possesses inherent reactivity that, if not properly managed, can compromise experimental outcomes and pose significant safety risks. This guide provides a detailed examination of the stability profile of this compound and outlines field-proven protocols for its storage and handling to ensure its viability for synthesis and research applications.

Compound Profile and Physicochemical Properties

This compound, also known as hydrocinnamoyl chloride, is an acyl chloride derivative of 3-phenoxypropanoic acid.[1][2] Its high reactivity makes it a versatile reagent for introducing the 3-phenoxypropanoyl moiety into molecules, a common step in the synthesis of a range of pharmaceutical compounds.[1] However, the very features that make it reactive also render it susceptible to degradation.

A foundational understanding begins with its physical properties, which dictate many of the handling requirements.

| Property | Value | Reference(s) |

| CAS Number | 645-45-4 | [3][4] |

| Molecular Formula | C₉H₉ClO | [3][4] |

| Molecular Weight | 168.62 g/mol | [3][4] |

| Appearance | Clear, colorless to faint or pale yellow liquid | [1][3][5] |

| Boiling Point | ~232 °C at 760 mmHg; 112 °C at 5 Torr | [1][6][7] |

| Melting Point | -7 to -5 °C | [1][7] |

| Density | ~1.1 g/cm³ | [6][8] |

| Odor | Characteristic, acrid | [3][9] |

The Core Directive: Understanding Inherent Instability

The stability of this compound is fundamentally governed by the electrophilicity of its carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[10] This makes it a prime target for nucleophiles, leading to several key degradation and reaction pathways.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant stability concern for all acyl chlorides is their vigorous and often violent reaction with water.[10][11][12][13] This is not a slow degradation process but a rapid chemical reaction.

Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon. This leads to a nucleophilic acyl substitution reaction that displaces the chloride leaving group. The ultimate products are 3-phenoxypropanoic acid and hydrogen chloride (HCl) gas.[14][15]

The evolution of HCl gas is responsible for the "fuming" observed when the compound is exposed to atmospheric moisture.[9] This reaction is irreversible and autocatalytic to some extent, as the generated acid can promote further decomposition. The presence of the resulting carboxylic acid as an impurity can significantly impact subsequent reactions, leading to reduced yields and complex purification challenges.

Caption: Primary degradation pathway of this compound via hydrolysis.

Reactivity with Other Nucleophiles

The reactivity of this compound extends beyond water to a wide range of common laboratory nucleophiles. Understanding these incompatibilities is crucial for both storage and experimental design.[16]

| Incompatible Reagent Class | Reaction Product(s) | Causality & Field Notes | Reference(s) |

| Alcohols | Esters + HCl | A rapid reaction forming the corresponding ester. Avoids storing near alcohol solvents. | [5][10][15] |

| Amines (Primary/Secondary) | Amides + HCl (or amine salt) | Vigorous reaction to form amides. The HCl byproduct will react with excess amine. | [15][16] |

| Strong Bases (e.g., Hydroxides) | Carboxylate Salts + Chloride Salts | A rapid and highly exothermic hydrolysis reaction.[16] | [5] |

| Strong Oxidizing Agents | Various (potential for fire/explosion) | Can lead to vigorous, uncontrolled oxidation. | [5][17] |

Thermal Decomposition

While stable at recommended storage temperatures, exposure to excess heat can induce thermal decomposition.[17] This process can generate a variety of hazardous and corrosive gases, including hydrogen chloride, carbon monoxide, carbon dioxide, and potentially phosgene.[5][11][12] Therefore, avoiding exposure to high temperatures is a critical safety and stability measure.

Protocols for Storage and Handling

A self-validating system for maintaining the integrity of this compound relies on strict protocols that mitigate exposure to the environmental factors detailed above.

Recommended Storage Conditions

The primary goal of storage is to prevent hydrolysis. This is achieved by controlling moisture and temperature.

-

Atmosphere: The compound must be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[12] This is the most critical factor.

-

Containment: Use containers with secure, tightly sealed caps. For long-term storage, caps with PTFE liners are recommended. The container should be stored in a designated corrosives area.[5][18]

-

Temperature: Refrigeration is highly recommended to reduce vapor pressure and slow any potential decomposition.

Caption: Decision workflow for the proper storage and handling of this compound.

Experimental Handling Protocol

All manipulations must be performed with the assumption that the compound is highly reactive and corrosive.

-

Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas. Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

-

Personal Protective Equipment (PPE): Work must be conducted in a certified chemical fume hood.[5][17] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[17]

-

Reagent Transfer: Use dry, inert-gas flushed syringes or cannulas to transfer the liquid. Never pour the reagent in open air.

-

Reaction Quenching: Be mindful that quenching the reaction or workup steps involving water or alcohols will be highly exothermic. Perform these additions slowly and with adequate cooling.

-

Spill Management: In case of a spill, do not use water.[5] Neutralize and absorb the spill with a dry material such as sand, dry lime, or sodium bicarbonate.[5] Place the absorbed material in a sealed container for hazardous waste disposal.

Recognizing and Managing Degradation

-

Visual Cues: A noticeable change in color from colorless/pale yellow to darker shades, or the presence of cloudiness or solid precipitate (3-phenoxypropanoic acid), indicates significant degradation.

-

Olfactory Cues: A sharp, acrid odor of HCl upon opening the container is a tell-tale sign of hydrolysis.[9]

-

Consequences of Use: Using a degraded reagent introduces impurities, alters stoichiometry, and can lead to failed reactions or the formation of unexpected byproducts. The purity should be confirmed by a suitable analytical method (e.g., ¹H NMR, GC-MS) if degradation is suspected.

-

Disposal: Dispose of compromised or waste material in accordance with local, state, and federal regulations for corrosive and reactive chemical waste.[11][17]

By adhering to these principles of moisture exclusion, temperature control, and inert handling techniques, researchers and scientists can ensure the stability and integrity of this compound, enabling reliable and safe use in drug development and chemical synthesis.

References

-

When 3-phenylpropanoyl chloride is mixed with water, what is the corresponding product and byproduct? . Brainly. (2025). Available at: [Link]

-

Curtius Rearrangement: DPPA & Mechanism - Review & Example . StudySmarter. (2023). Available at: [Link]

-

Acyl chloride - Wikipedia . Wikipedia. Available at: [Link]

-

3-Phenylpropionyl chloride - LookChem . LookChem. Available at: [Link]

-

3-Phenylpropanoyl chloride | CAS#:645-45-4 . Chemsrc. (2025). Available at: [Link]

-

Acyl Chlorides (A-Level) | ChemistryStudent . ChemistryStudent. Available at: [Link]

-

The thermal decomposition of acetyl chloride . ResearchGate. Available at: [Link]

-